molecular formula C13H21ClN2O2 B1525173 2-Amino-N-(2-hydroxy-1,1-dimethylethyl)-3-phenylpropanamide hydrochloride CAS No. 1236261-53-2

2-Amino-N-(2-hydroxy-1,1-dimethylethyl)-3-phenylpropanamide hydrochloride

Cat. No. B1525173
M. Wt: 272.77 g/mol
InChI Key: BVBXQFXOXWORGL-UHFFFAOYSA-N
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Description

AN-7 is a chemical compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of nitroaromatic compounds, which have been shown to exhibit a variety of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects1.


Synthesis Method
AN-7 can be synthesized through a multi-step process that involves the reaction of 3,5-dinitrobenzoyl chloride with tert-butylamine to form the intermediate tert-butyl 3,5-dinitrobenzamide. This intermediate is then reacted with hydroxylamine hydrochloride to yield AN-71.


Scientific Research Application
AN-7 has been extensively studied for its potential therapeutic applications, particularly in the field of cancer research. It exhibits potent anticancer activity against a variety of cancer cell lines, including breast, lung, and colon cancer cells1.


Scientific Research Applications

Metabolism and Hemoglobin Adduct Formation

Acrylamide (AM), a component structurally similar to 2-Amino-N-(2-hydroxy-1,1-dimethylethyl)-3-phenylpropanamide hydrochloride, has been studied extensively for its metabolic pathways in humans. The metabolism of AM following oral administration reveals that about 86% of urinary metabolites are derived from glutathione (GSH) conjugation. This process leads to the excretion of metabolites such as N-acetyl-S-(3-amino-3-oxopropyl)cysteine and its S-oxide, among others. Furthermore, this study highlights the formation of hemoglobin adducts like N-(2-carbamoylethyl)valine (AAVal) and N-(2-carbamoyl-2-hydroxyethyl)valine (GAVal), which vary depending on the route of administration (oral or dermal) (Fennell et al., 2005).

Metabolites Identification and Characterization

The metabolites of L-735,524, a compound similar in structure to 2-Amino-N-(2-hydroxy-1,1-dimethylethyl)-3-phenylpropanamide hydrochloride, were identified in human urine. Significant metabolites were isolated and characterized, revealing various metabolic pathways such as glucuronidation, N-oxidation, para-hydroxylation, and N-depyridomethylation. The identification of these pathways and metabolites aids in understanding the metabolism of similar compounds (Balani et al., 1995).

Pharmacokinetics and Drug Efficacy

Pharmacokinetic Studies

Research on KW-5805, a compound with structural similarities to 2-Amino-N-(2-hydroxy-1,1-dimethylethyl)-3-phenylpropanamide hydrochloride, evaluated its pharmacokinetics in humans. The study assessed the tolerability and pharmacokinetics of single oral doses ranging from 2.5 to 320 mg. The findings indicated variable maximum concentrations in plasma and a wide range of half-lives of elimination, providing insights into the absorption, distribution, metabolism, and excretion of similar compounds (Uckert et al., 1989).

Efficacy in Clinical Trials

The efficacy and tolerance of terfenadine, another compound with structural similarities, were investigated in controlled clinical trials. The incidence of CNS depression and other side effects were comparable to placebo, and the drug exhibited a lack of sedative effects. These findings suggest the potential of 2-Amino-N-(2-hydroxy-1,1-dimethylethyl)-3-phenylpropanamide hydrochloride for safe usage in medical applications, provided its pharmacological profile is similar (Barlow Jl et al., 1982).

properties

IUPAC Name

2-amino-N-(1-hydroxy-2-methylpropan-2-yl)-3-phenylpropanamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O2.ClH/c1-13(2,9-16)15-12(17)11(14)8-10-6-4-3-5-7-10;/h3-7,11,16H,8-9,14H2,1-2H3,(H,15,17);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVBXQFXOXWORGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CO)NC(=O)C(CC1=CC=CC=C1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-N-(2-hydroxy-1,1-dimethylethyl)-3-phenylpropanamide hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.